![molecular formula C7H11NOS B008992 Ethanone, 1-[3,4-dihydro-5-(methylthio)-2H-pyrrol-3-yl]-(9CI) CAS No. 107942-26-7](/img/structure/B8992.png)
Ethanone, 1-[3,4-dihydro-5-(methylthio)-2H-pyrrol-3-yl]-(9CI)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethanone, 1-[3,4-dihydro-5-(methylthio)-2H-pyrrol-3-yl]-(9CI), also known as DMTP, is a chemical compound that has been used in scientific research for various purposes. It is a derivative of pyrrole, a five-membered aromatic ring that contains one nitrogen atom. DMTP is a thioether, which means it contains a sulfur atom bonded to a carbon atom. This compound has been synthesized using different methods and has been studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments.
Mecanismo De Acción
The mechanism of action of Ethanone, 1-[3,4-dihydro-5-(methylthio)-2H-pyrrol-3-yl]-(9CI) is not fully understood. It has been suggested that Ethanone, 1-[3,4-dihydro-5-(methylthio)-2H-pyrrol-3-yl]-(9CI) acts as an antioxidant and scavenges free radicals. Ethanone, 1-[3,4-dihydro-5-(methylthio)-2H-pyrrol-3-yl]-(9CI) has also been shown to inhibit the activity of some enzymes that are involved in the production of reactive oxygen species. Ethanone, 1-[3,4-dihydro-5-(methylthio)-2H-pyrrol-3-yl]-(9CI) has been shown to increase the expression of some antioxidant enzymes.
Efectos Bioquímicos Y Fisiológicos
Ethanone, 1-[3,4-dihydro-5-(methylthio)-2H-pyrrol-3-yl]-(9CI) has been shown to have various biochemical and physiological effects. It has been shown to reduce oxidative stress in animal models of oxidative stress. Ethanone, 1-[3,4-dihydro-5-(methylthio)-2H-pyrrol-3-yl]-(9CI) has been shown to reduce inflammation in animal models of inflammation. Ethanone, 1-[3,4-dihydro-5-(methylthio)-2H-pyrrol-3-yl]-(9CI) has been shown to protect dopaminergic neurons from oxidative stress in animal models of Parkinson's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Ethanone, 1-[3,4-dihydro-5-(methylthio)-2H-pyrrol-3-yl]-(9CI) has some advantages and limitations for lab experiments. One advantage is that it is a relatively stable compound and can be stored for long periods without degradation. Another advantage is that it is relatively easy to synthesize. One limitation is that the yield of Ethanone, 1-[3,4-dihydro-5-(methylthio)-2H-pyrrol-3-yl]-(9CI) using current methods is relatively low. Another limitation is that the mechanism of action of Ethanone, 1-[3,4-dihydro-5-(methylthio)-2H-pyrrol-3-yl]-(9CI) is not fully understood.
Direcciones Futuras
There are several future directions for the study of Ethanone, 1-[3,4-dihydro-5-(methylthio)-2H-pyrrol-3-yl]-(9CI). One direction is to investigate the mechanism of action of Ethanone, 1-[3,4-dihydro-5-(methylthio)-2H-pyrrol-3-yl]-(9CI) in more detail. Another direction is to investigate the potential use of Ethanone, 1-[3,4-dihydro-5-(methylthio)-2H-pyrrol-3-yl]-(9CI) in the treatment of other diseases that are characterized by oxidative stress and inflammation. Another direction is to develop new methods for the synthesis of Ethanone, 1-[3,4-dihydro-5-(methylthio)-2H-pyrrol-3-yl]-(9CI) that have higher yields.
Métodos De Síntesis
Ethanone, 1-[3,4-dihydro-5-(methylthio)-2H-pyrrol-3-yl]-(9CI) has been synthesized using different methods. One method involves the reaction of 3,4-dihydro-2H-pyrrole with methylthiolate in the presence of sodium hydride. Another method involves the reaction of 3,4-dihydro-2H-pyrrole with methylthiolate in the presence of a palladium catalyst. The yield of Ethanone, 1-[3,4-dihydro-5-(methylthio)-2H-pyrrol-3-yl]-(9CI) using these methods varies from 20-50%.
Aplicaciones Científicas De Investigación
Ethanone, 1-[3,4-dihydro-5-(methylthio)-2H-pyrrol-3-yl]-(9CI) has been used in scientific research for various purposes. It has been studied for its potential use as an anti-cancer agent. Ethanone, 1-[3,4-dihydro-5-(methylthio)-2H-pyrrol-3-yl]-(9CI) has been shown to inhibit the growth of cancer cells in vitro. It has also been studied for its potential use as an anti-inflammatory agent. Ethanone, 1-[3,4-dihydro-5-(methylthio)-2H-pyrrol-3-yl]-(9CI) has been shown to reduce inflammation in animal models of inflammation. Ethanone, 1-[3,4-dihydro-5-(methylthio)-2H-pyrrol-3-yl]-(9CI) has also been studied for its potential use in the treatment of Parkinson's disease. Ethanone, 1-[3,4-dihydro-5-(methylthio)-2H-pyrrol-3-yl]-(9CI) has been shown to protect dopaminergic neurons from oxidative stress in animal models of Parkinson's disease.
Propiedades
Número CAS |
107942-26-7 |
|---|---|
Nombre del producto |
Ethanone, 1-[3,4-dihydro-5-(methylthio)-2H-pyrrol-3-yl]-(9CI) |
Fórmula molecular |
C7H11NOS |
Peso molecular |
157.24 g/mol |
Nombre IUPAC |
1-(5-methylsulfanyl-3,4-dihydro-2H-pyrrol-3-yl)ethanone |
InChI |
InChI=1S/C7H11NOS/c1-5(9)6-3-7(10-2)8-4-6/h6H,3-4H2,1-2H3 |
Clave InChI |
RKGZXWXOIRSWJF-UHFFFAOYSA-N |
SMILES |
CC(=O)C1CC(=NC1)SC |
SMILES canónico |
CC(=O)C1CC(=NC1)SC |
Sinónimos |
Ethanone, 1-[3,4-dihydro-5-(methylthio)-2H-pyrrol-3-yl]- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



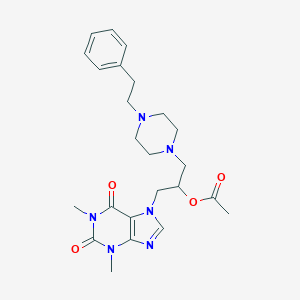
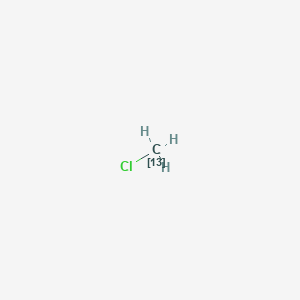
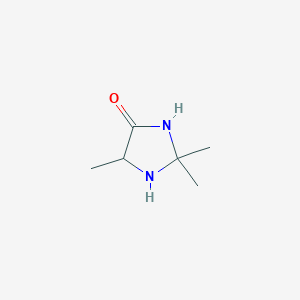
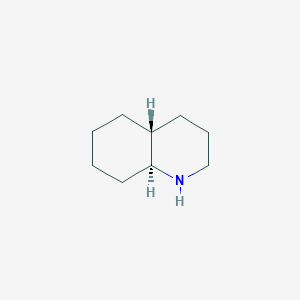
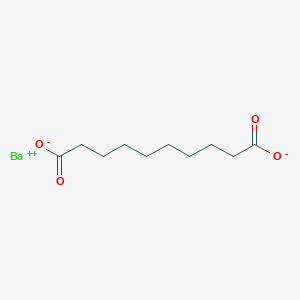
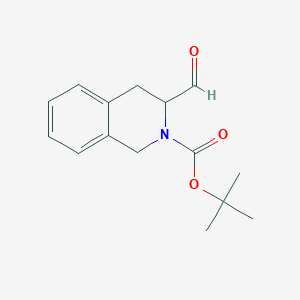
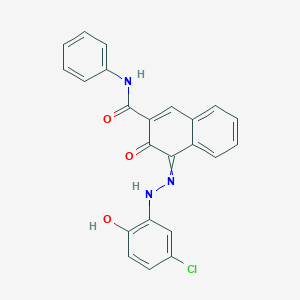
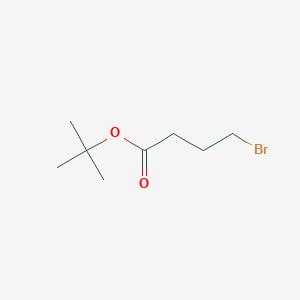
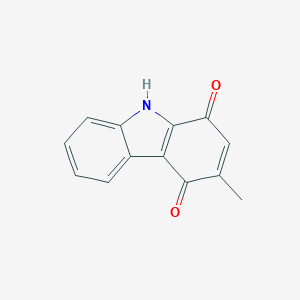
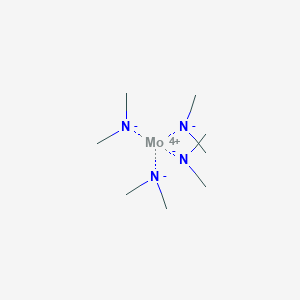
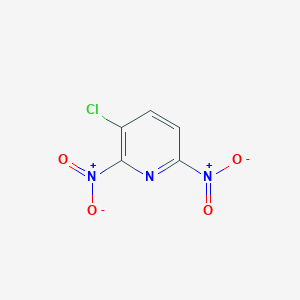
![9-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-ethenyl-3H-purin-6-one](/img/structure/B8936.png)
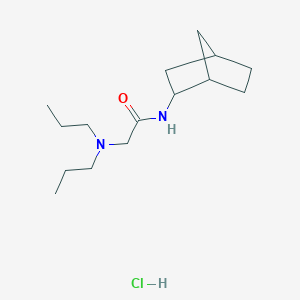
![2-Fluoro-3-[1-hydroxy-2-(methylamino)ethyl]phenol;oxalic acid](/img/structure/B8940.png)